(8-Methylquinolin-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Methylquinolin-6-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a quinoline ring system. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8-Methylquinolin-6-yl)boronic acid typically involves the reaction of 8-methylquinoline with a boron-containing reagent. One common method is the hydroboration of 8-methylquinoline using a borane reagent, followed by oxidation to yield the boronic acid. The reaction conditions often require a solvent such as tetrahydrofuran and a catalyst to facilitate the hydroboration process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroboration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (8-Methylquinolin-6-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid can be oxidized to form the corresponding phenol or quinoline derivative.
Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Phenols or quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
(8-Methylquinolin-6-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (8-Methylquinolin-6-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparison with Similar Compounds
(8-Methylquinolin-5-yl)boronic acid: Similar structure but with the boronic acid group at a different position on the quinoline ring.
8-Quinolinylboronic acid: Lacks the methyl group, making it less sterically hindered.
Uniqueness: (8-Methylquinolin-6-yl)boronic acid is unique due to the presence of both the methyl group and the boronic acid group on the quinoline ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where steric and electronic effects are crucial .
Properties
IUPAC Name |
(8-methylquinolin-6-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c1-7-5-9(11(13)14)6-8-3-2-4-12-10(7)8/h2-6,13-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWIXZPDEDRDPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C2C(=C1)C=CC=N2)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.